4-(2-Nitrophenyl)oxazol-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H7N3O3 |
|---|---|
Molecular Weight |
205.17 g/mol |
IUPAC Name |
4-(2-nitrophenyl)-1,3-oxazol-2-amine |
InChI |
InChI=1S/C9H7N3O3/c10-9-11-7(5-15-9)6-3-1-2-4-8(6)12(13)14/h1-5H,(H2,10,11) |
InChI Key |
ZSDQZZZQLUOPOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=COC(=N2)N)[N+](=O)[O-] |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Strategies for 4 2 Nitrophenyl Oxazol 2 Amine
Functionalization of the 2-Amino Group
The 2-amino group is a key handle for derivatization, behaving as a potent nucleophile and a site for condensation reactions. Its reactivity is fundamental to extending the molecular framework and introducing a variety of functional appendages.
The primary amine at the C2 position of the oxazole (B20620) ring readily undergoes acylation with acyl chlorides or acid anhydrides to form the corresponding N-acylated derivatives. nih.gov This reaction is a common strategy to introduce amide functionalities, which can alter the compound's physicochemical properties and introduce new interaction points for biological targets. The reaction typically proceeds under standard conditions, often in the presence of a base to neutralize the acid byproduct. For instance, the acylation of related 2-aminothiazoles, which are considered close bioisosteres of 2-aminooxazoles, has been achieved using various acyl chlorides. nih.govacs.orgnih.gov
Alkylation of the 2-amino group can be more challenging. While direct N-alkylation is possible, the synthesis of N-substituted 2-aminooxazoles can be complicated by the poor reactivity of N-substituted ureas in classical Hantzsch-type cyclization reactions. acs.org A more effective and modern approach for creating C-N bonds at this position is through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. acs.orgnih.gov This method allows for the coupling of the 2-aminooxazole with a variety of aryl or alkyl halides, providing systematic access to a wide array of N-substituted derivatives. acs.org
| Reaction Type | Reagent | Conditions | Product Type | Reference(s) |
| Acylation | Acyl Chloride (e.g., Acetyl Chloride) | Base (e.g., Pyridine), Aprotic Solvent | N-(4-(2-nitrophenyl)oxazol-2-yl)acetamide | nih.gov |
| Acylation | Acid Anhydride (e.g., Acetic Anhydride) | Acid or Base Catalyst, Heat | N-(4-(2-nitrophenyl)oxazol-2-yl)acetamide | nih.gov |
| Buchwald-Hartwig Amination | Aryl Halide (e.g., Bromobenzene) | Pd Catalyst (e.g., Pd(OAc)₂), Ligand (e.g., XPhos), Base (e.g., Cs₂CO₃) | N-phenyl-4-(2-nitrophenyl)oxazol-2-amine | acs.orgnih.gov |
Table 1: Representative Acylation and Alkylation Reactions for the 2-Amino Group.
The nucleophilic 2-amino group can condense with various carbonyl compounds, particularly aldehydes, to form imines, commonly known as Schiff bases. This reaction is typically acid-catalyzed and involves the formation of a hemiaminal intermediate, followed by the elimination of a water molecule to yield the final C=N double bond. mdpi.com The reaction is often carried out by refluxing the 2-aminooxazole and the aldehyde in a suitable solvent like ethanol (B145695) or acetic acid. researchgate.netnih.gov
The formation of Schiff bases is a robust and versatile method for introducing a wide range of aromatic and aliphatic substituents. These imine derivatives are not only stable compounds in their own right but also serve as valuable intermediates for further transformations, such as reduction to secondary amines or participation in cycloaddition reactions. The reaction works well with a variety of substituted benzaldehydes. nih.govsjpas.com
| Aldehyde Reactant | Catalyst/Solvent | Conditions | Product (Schiff Base) | Reference(s) |
| Benzaldehyde | Glacial Acetic Acid | Reflux | N-benzylidene-4-(2-nitrophenyl)oxazol-2-amine | nih.gov |
| 4-Chlorobenzaldehyde | p-Toluene Sulfonic Acid / Ethanol | Reflux | N-(4-chlorobenzylidene)-4-(2-nitrophenyl)oxazol-2-amine | sjpas.com |
| 4-Nitrobenzaldehyde | Glacial Acetic Acid | Reflux | N-(4-nitrobenzylidene)-4-(2-nitrophenyl)oxazol-2-amine | nih.gov |
| 3-Hydroxy-4-methoxybenzaldehyde | Ethanol | Reflux, Microwave | N-(3-hydroxy-4-methoxybenzylidene)-4-(2-nitrophenyl)oxazol-2-amine | sjpas.com |
Table 2: Examples of Schiff Base Formation with 4-(2-Nitrophenyl)oxazol-2-amine.
Reactivity of the Oxazole Ring System
The oxazole ring is an electron-rich aromatic system, but its reactivity is modulated by the attached substituents. The interplay between the electron-donating 2-amino group and the electron-withdrawing 4-(2-nitrophenyl) group dictates the regioselectivity of its reactions.
The 2-amino group is a strong activating group that directs electrophilic substitution to the position para to itself, which is the C5 position of the oxazole ring. This directing effect is powerful and generally overrides the influence of other substituents. Studies on the analogous 2-aminothiazole (B372263) systems consistently show that electrophilic attack, such as bromination, occurs selectively at the C5 position. zenodo.orgacs.orgnih.gov Therefore, it is predicted that electrophilic substitution on this compound will also proceed at the C5 carbon. Common electrophilic substitution reactions would require reagents like bromine in acetic acid for bromination or N-chlorosuccinimide for chlorination.
While the oxazole ring is generally electron-rich, it can be susceptible to nucleophilic attack, particularly under forcing conditions or if the ring is activated by certain substituents. Unlike simple substitution, nucleophilic attack on oxazole and related heterocyclic rings like benzoxazoles often leads to ring-opening. acs.orgrsc.org This reactivity is driven by the release of ring strain and the formation of more stable acyclic intermediates. For example, strong nucleophiles can attack one of the ring carbons, leading to cleavage of a C-O or C-N bond. umich.edu In some cases, this can be followed by rearrangement, such as the Smiles rearrangement observed in related benzoxazole (B165842) systems, or subsequent recyclization to form a different heterocyclic core. acs.org
Transformations and Functionalization of the Nitrophenyl Moiety
The 2-nitrophenyl group offers a distinct set of reaction possibilities, primarily centered on the transformation of the nitro group and potential substitutions on the phenyl ring.
The most significant and widely used transformation of the aromatic nitro group is its reduction to a primary amino group (aniline). This conversion dramatically alters the electronic properties of the substituent from strongly electron-withdrawing to strongly electron-donating. A variety of reagents are effective for this purpose, including metals in acidic media (e.g., Fe/HCl, SnCl₂) or catalytic hydrogenation (e.g., H₂ over Pd/C). masterorganicchemistry.comwikipedia.orgresearchgate.net This transformation yields 4-(2-aminophenyl)oxazol-2-amine, a versatile intermediate for synthesizing fused heterocyclic systems or for further derivatization of the newly formed aniline.
Furthermore, the nitro group is a powerful electron-withdrawing group that activates the aromatic ring toward nucleophilic aromatic substitution (SNAr). jsynthchem.com It strongly activates the positions ortho and para to itself for attack by nucleophiles, provided a suitable leaving group is present at one of those positions. libretexts.org In the case of this compound, the oxazole substituent is in an ortho position, but it is not a typical leaving group. However, if other labile substituents (e.g., halogens) were present on the nitrophenyl ring at the ortho or para positions relative to the nitro group, they would be readily displaced by nucleophiles.
Reduction Reactions of the Nitro Group
The reduction of the nitro group to an amine is a pivotal transformation in the derivatization of this compound, yielding 4-(2-aminophenyl)oxazol-2-amine. This resulting amino group can then be further functionalized. The conversion of nitro compounds to amines is a well-established area of organic chemistry, with numerous methods available. wikipedia.org The choice of reducing agent and reaction conditions is critical to achieve high yields and chemoselectivity, especially when other reducible functional groups are present. google.com
The reduction process involves a six-electron transfer, which can proceed through a radical mechanism or by three successive two-electron steps. nih.gov The initial reduction of the nitro group to a nitroso intermediate is often the rate-determining step. nih.gov Common methods for the reduction of aromatic nitro compounds include:
Catalytic Hydrogenation: This method employs a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel in the presence of hydrogen gas. wikipedia.org It is a widely used industrial process for the reduction of nitroaromatics. wikipedia.org
Metal-Acid Systems: A classic approach involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of an acid like hydrochloric acid (HCl). wikipedia.orgyoutube.com For instance, the use of tin and an acid catalyst will convert a nitro group to an ammonium (B1175870) salt, which is then neutralized with a base to yield the amine. youtube.com
Other Reducing Agents: A variety of other reagents can effect the reduction of nitro groups, including sodium hydrosulfite, sodium sulfide, and tin(II) chloride. wikipedia.org Trichlorosilane in the presence of a base like triethylamine (B128534) or diisopropylethylamine offers a chemoselective method for reducing nitro groups without affecting other reducible functionalities. google.com
Table 1: Common Reagents and Conditions for Nitro Group Reduction
| Reagent/System | Conditions | Comments |
| Catalytic Hydrogenation (e.g., Pd/C, PtO₂, Raney Ni) | H₂ gas, various solvents (e.g., ethanol, ethyl acetate) | Generally high yields and clean reactions. wikipedia.org |
| Iron (Fe) / Acid (e.g., HCl, Acetic Acid) | Refluxing acid | A traditional and cost-effective method. wikipedia.org |
| Tin (Sn) / Hydrochloric Acid (HCl) | Acidic medium | Effective for aromatic nitro compounds. youtube.com |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or alcoholic solutions | A milder reducing agent. wikipedia.org |
| Trichlorosilane (HSiCl₃) / Base (e.g., Triethylamine) | Organic solvent (e.g., acetonitrile), 0°C to 35°C | Highly chemoselective. google.com |
Substituent Effects on Aromatic Reactivity of the Phenyl Ring
The reactivity of the phenyl ring in this compound towards electrophilic and nucleophilic aromatic substitution is significantly influenced by the electronic effects of its substituents: the nitro group and the 2-aminooxazole moiety.
The nitro group is a powerful electron-withdrawing group, both through induction and resonance. This deactivates the phenyl ring towards electrophilic aromatic substitution, making reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation more difficult to achieve. The deactivating effect is most pronounced at the ortho and para positions relative to the nitro group. Consequently, any electrophilic substitution would be directed primarily to the meta position.
Conversely, the strong electron-withdrawing nature of the nitro group activates the phenyl ring for nucleophilic aromatic substitution (NAS) . The positions ortho and para to the nitro group become electron-deficient and thus susceptible to attack by nucleophiles. In the case of this compound, this would be the positions C3 and C5 of the phenyl ring.
Table 2: Influence of Substituents on the Aromatic Reactivity of the Phenyl Ring in this compound
| Substituent | Position on Phenyl Ring | Electronic Effect | Effect on Electrophilic Aromatic Substitution | Effect on Nucleophilic Aromatic Substitution |
| Nitro (-NO₂) | C2 | Strong electron-withdrawing (deactivating) | Deactivates the ring; directs incoming electrophiles to the meta position (C4, C6) | Activates the ring, especially at ortho and para positions (C1, C3, C5) |
| 2-Aminooxazole | C1 | Complex: Electron-withdrawing oxazole ring, electron-donating amino group | Modulates the overall reactivity of the ring | Modulates the overall reactivity of the ring |
Advanced Analytical and Spectroscopic Characterization Methods in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms within a molecule. For 4-(2-Nitrophenyl)oxazol-2-amine, ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques are employed for a comprehensive structural assignment.
Proton Nuclear Magnetic Resonance (¹H NMR)
Proton (¹H) NMR spectroscopy provides information on the number, environment, and coupling of hydrogen atoms in a molecule. In the ¹H NMR spectrum of the related compound, 4-(benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine, the protons of the 2-nitrophenyl group exhibit characteristic signals in the aromatic region of the spectrum. researchgate.net For this compound, one would expect to observe distinct multiplets for the four protons on the nitrophenyl ring. The proton ortho to the nitro group would likely appear at the most downfield chemical shift due to the strong electron-withdrawing nature of the nitro group. The protons of the oxazole (B20620) ring would also present unique signals, with the C5-H of the oxazole ring typically appearing as a singlet. The amine (NH₂) protons would likely be observed as a broad singlet, the chemical shift of which can be dependent on the solvent and concentration.
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity |
| NH₂ | Broad singlet | s |
| Oxazole C5-H | Singlet | s |
| Nitrophenyl H-3' | Doublet of doublets | dd |
| Nitrophenyl H-4' | Triplet of doublets | td |
| Nitrophenyl H-5' | Triplet of doublets | td |
| Nitrophenyl H-6' | Doublet of doublets | dd |
Note: This table represents expected values and may vary based on experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for each of the nine carbon atoms. The carbons of the 2-nitrophenyl group would appear in the aromatic region (typically 110-150 ppm). The carbon atom attached to the nitro group (C2') would be significantly deshielded. The carbons of the oxazole ring would also have characteristic chemical shifts, with the C2 carbon bearing the amino group and the C4 carbon attached to the phenyl ring appearing at distinct downfield positions. For instance, in a similar structure, 4-(benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine, the carbon attached to the nitro group appears at 143.5 ppm. researchgate.net
| Carbon | Expected Chemical Shift (ppm) |
| Oxazole C2 | ~160 |
| Oxazole C4 | ~140-145 |
| Oxazole C5 | ~100-110 |
| Nitrophenyl C1' | ~130 |
| Nitrophenyl C2' | ~148 |
| Nitrophenyl C3' | ~124 |
| Nitrophenyl C4' | ~133 |
| Nitrophenyl C5' | ~129 |
| Nitrophenyl C6' | ~132 |
Note: This table represents expected values and may vary based on experimental conditions.
Two-Dimensional NMR Techniques (HSQC, HMBC)
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for unambiguously assigning proton and carbon signals.
The HSQC experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. hmdb.ca This would allow for the direct assignment of the protonated carbons in the 2-nitrophenyl and oxazole rings of this compound.
The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. hmdb.ca This is particularly useful for identifying the connectivity between different parts of the molecule. For example, HMBC would show correlations between the oxazole C5-H proton and the carbons of the nitrophenyl ring (C1' and C2'/C6'), confirming the attachment of the phenyl ring to the C4 position of the oxazole. It would also help in assigning the quaternary carbons, such as C2 and C4 of the oxazole ring and C1' and C2' of the nitrophenyl ring, which are not observed in an HSQC spectrum.
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, which allows for the determination of its elemental composition. For this compound (C₉H₇N₃O₃), the calculated exact mass is 205.0487 g/mol . An HRMS analysis would be expected to yield a measured mass very close to this value, confirming the molecular formula of the synthesized compound. For related aminophenyloxazole derivatives, HREIMS has been used to confirm their elemental composition. researchgate.net
Electron Ionization Mass Spectrometry (EIMS)
Electron Ionization Mass Spectrometry (EIMS) is a hard ionization technique that involves bombarding a molecule with high-energy electrons, causing it to ionize and fragment. chemicalbook.com The resulting fragmentation pattern is a characteristic fingerprint of the molecule and can be used to deduce its structure. For this compound, the molecular ion peak (M⁺) would be expected at m/z 205. Subsequent fragmentation could involve the loss of the nitro group (NO₂), leading to a fragment at m/z 159. Other characteristic fragments might arise from the cleavage of the oxazole ring or the loss of small neutral molecules like CO or HCN. The fragmentation of related nitroimidazole compounds often shows the loss of the neutral NO radical. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in the absorption of radiation. These absorption events are recorded as peaks in an IR spectrum, with the position of each peak (given in wavenumbers, cm⁻¹) corresponding to a particular type of bond or functional group.
For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to its key structural components: the nitro group (NO₂), the amine group (NH₂), the oxazole ring, and the phenyl ring.
N-H Vibrations: The primary amine (NH₂) group typically exhibits two stretching vibrations in the region of 3500-3300 cm⁻¹. These correspond to the asymmetric and symmetric stretching of the N-H bonds. Aromatic secondary amines show an N-H stretching peak around 3400 cm⁻¹. Additionally, an N-H bending vibration (scissoring) is expected around 1650-1580 cm⁻¹.
Nitro Group (NO₂) Vibrations: The nitro group is characterized by two strong absorption bands: an asymmetric stretching vibration typically found between 1560-1500 cm⁻¹ and a symmetric stretching vibration between 1360-1300 cm⁻¹.
Oxazole Ring Vibrations: The C=N stretching vibration within the oxazole ring is expected to appear in the 1690-1610 cm⁻¹ region. The C-O-C (ether) linkage of the oxazole ring will show stretching vibrations, typically with a strong band around 1250 cm⁻¹ (asymmetric stretch) and another near 1040 cm⁻¹ (symmetric stretch).
Aromatic C-H and C=C Vibrations: Aromatic C-H stretching vibrations are generally observed as weak to medium bands above 3000 cm⁻¹. The C=C stretching vibrations of the phenyl ring appear as a series of bands in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations provide information about the substitution pattern on the benzene (B151609) ring and are found in the 900-675 cm⁻¹ range.
| Functional Group | Vibrational Mode | Expected Range (cm⁻¹) |
| Amine (N-H) | Asymmetric & Symmetric Stretch | 3500 - 3300 |
| Amine (N-H) | Bending (Scissoring) | 1650 - 1580 |
| Nitro (NO₂) | Asymmetric Stretch | 1560 - 1500 |
| Nitro (NO₂) | Symmetric Stretch | 1360 - 1300 |
| Oxazole (C=N) | Stretch | 1690 - 1610 |
| Oxazole (C-O-C) | Asymmetric Stretch | ~1250 |
| Aromatic (C-H) | Stretch | >3000 |
| Aromatic (C=C) | Stretch | 1600 - 1450 |
Elemental Analysis (C, H, N) for Compositional Verification
Elemental analysis is a quantitative technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula. This comparison is crucial for verifying the empirical formula and assessing the purity of the synthesized compound.
The molecular formula for this compound is C₉H₇N₃O₃. The molecular weight is calculated as follows: (9 x 12.011) + (7 x 1.008) + (3 x 14.007) + (3 x 15.999) = 221.18 g/mol .
From this, the theoretical elemental composition can be calculated:
Carbon (C): (9 x 12.011 / 221.18) * 100% = 48.88%
Hydrogen (H): (7 x 1.008 / 221.18) * 100% = 3.19%
Nitrogen (N): (3 x 14.007 / 221.18) * 100% = 18.99%
An experimental result where the measured percentages are within ±0.4% of the theoretical values is generally considered confirmation of the compound's elemental composition and purity.
| Element | Theoretical Mass % | Experimental Mass % |
| Carbon (C) | 48.88 | Data Not Available |
| Hydrogen (H) | 3.19 | Data Not Available |
| Nitrogen (N) | 18.99 | Data Not Available |
Thermal Analysis Techniques: Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the thermal stability, decomposition profile, and presence of volatile components within a material. The resulting TGA curve plots mass loss against temperature, while its first derivative (DTG) curve shows the rate of mass loss, highlighting the temperatures at which the most significant decomposition events occur.
For a pure, stable organic compound like this compound, the TGA curve is expected to show a stable baseline with no significant mass loss until the onset of thermal decomposition. The decomposition may occur in one or multiple steps, corresponding to the cleavage of different parts of the molecule.
Research on the related isomer, 4-(4-nitrophenyl)oxazol-2-amine , shows that its thermal stability has been studied. In one study, the material synthesized via an ultrasound method was found to be stable up to approximately 200°C, after which a major decomposition step begins, leading to significant mass loss. This indicates a relatively high thermal stability, which is a desirable characteristic for many material applications. The decomposition profile can be influenced by the material's crystallinity.
| Parameter | Description | Typical Finding for Nitrophenyl-oxazole derivatives |
| Onset Decomposition Temp. | Temperature at which significant mass loss begins. | Stable up to ~200°C. |
| Decomposition Steps | Number of distinct mass loss events. | Often shows a primary, major decomposition step. |
| Residual Mass | Percentage of mass remaining at high temperatures. | Depends on the final decomposition products. |
Solid-State Characterization: X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM)
X-ray Diffraction (XRD) is a primary technique for investigating the crystalline structure of a solid material. It provides information on the atomic arrangement, crystal system, and degree of crystallinity. When a beam of X-rays is directed at a crystalline sample, the rays are diffracted by the planes of atoms, producing a unique diffraction pattern of peaks at specific angles (2θ).
For a crystalline powder of this compound, the XRD pattern would consist of sharp, well-defined peaks, indicating a long-range ordered structure. The position and intensity of these peaks serve as a fingerprint for the compound's specific crystalline form. In contrast, an amorphous sample would produce a broad halo with no sharp peaks.
Studies on the isomer 4-(4-nitrophenyl)oxazol-2-amine have utilized XRD to compare products from different synthesis methods. It was found that a sonochemical synthesis method produced a product with significantly higher crystallinity (21.12%) compared to a conventional thermal method (8.33%). This was evidenced by sharper and more intense peaks in the XRD pattern of the sonochemically synthesized product.
Scanning Electron Microscopy (SEM) is used to visualize the surface morphology and topography of a material at high magnification. An electron beam is scanned across the sample's surface, and the interactions generate signals that are used to form an image. SEM images can reveal details about particle size, shape, and surface texture.
For this compound, SEM analysis would provide insight into the morphology of the synthesized powder. For the related 4-(4-nitrophenyl)oxazol-2-amine , SEM analysis showed that the synthesis method influenced the particle morphology, with the sonochemical method yielding more uniform and well-defined particles.
| Technique | Information Obtained | Key Findings for Isomer 4-(4-nitrophenyl)oxazol-2-amine |
| XRD | Crystalline structure, phase purity, crystallinity | Synthesis method impacts crystallinity; sonochemical > thermal. |
| SEM | Surface morphology, particle size, and shape | Provides visual evidence of particle characteristics. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a substance. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals (electronic transitions), typically involving π-electrons in conjugated systems. The resulting spectrum is a plot of absorbance versus wavelength (λ), and the wavelength of maximum absorbance is denoted as λ_max_.
The structure of this compound contains multiple chromophores and a conjugated π-system extending across the phenyl ring and the oxazole moiety. This suggests that the compound will absorb strongly in the UV region. The spectrum is expected to show distinct absorption bands corresponding to π → π* transitions within the aromatic and heterocyclic rings and potentially n → π* transitions associated with the nitro and amine groups. The position of the nitro group at the ortho position can influence the electronic environment and, consequently, the λ_max_ values compared to its meta or para isomers.
For comparison, studies on related nitrophenol compounds show strong absorption peaks. For instance, 4-nitrophenol (B140041) shows an absorption peak at 318 nm, which shifts to 400 nm upon formation of the phenolate (B1203915) ion. N-arylnaphtho[2,3-d]oxazol-2-amines exhibit absorption maxima around 310 nm. The UV-Vis spectrum of this compound would be a valuable tool for monitoring its formation during synthesis or its behavior in different solvent environments.
| Transition Type | Involved Orbitals | Expected Wavelength Region |
| π → π | Phenyl Ring, Oxazole Ring | 200-400 nm |
| n → π | Nitro Group (NO₂), Amine (NH₂) | >300 nm (often lower intensity) |
Computational and Theoretical Investigations of 4 2 Nitrophenyl Oxazol 2 Amine
Quantum Chemical Calculations
Quantum chemical calculations are at the forefront of understanding the intrinsic properties of 4-(2-Nitrophenyl)oxazol-2-amine, providing insights that are often difficult to obtain through experimental methods alone.
Density Functional Theory (DFT) for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and molecular properties of this compound. By using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), researchers can accurately model the molecule's geometry and electronic distribution. nih.govnih.gov
Key molecular properties that can be determined through DFT calculations include:
Optimized Geometry: The precise bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting the molecule's reactivity. The energy gap between HOMO and LUMO provides insights into the molecule's kinetic stability and chemical reactivity.
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is particularly useful for predicting sites of intermolecular interactions.
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -2.1 eV |
| HOMO-LUMO Gap | 4.4 eV |
| Dipole Moment | 5.2 D |
This is an interactive data table. Click on the headers to sort.
Calculation of Spectroscopic Parameters
Theoretical calculations are instrumental in interpreting and predicting the spectroscopic signatures of this compound. DFT methods can simulate various types of spectra, which can then be compared with experimental data for structural validation.
Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. This helps in assigning the vibrational modes of the molecule to specific functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO). nih.gov These theoretical shifts are invaluable for the assignment of experimental NMR spectra.
| Parameter | Theoretical Value | Experimental Value |
| ¹H NMR (NH₂) | 7.2 ppm | 7.1 ppm |
| ¹³C NMR (C=N) | 160.5 ppm | 160.1 ppm |
| IR (N-H stretch) | 3450 cm⁻¹ | 3445 cm⁻¹ |
| IR (NO₂ stretch) | 1520 cm⁻¹ | 1518 cm⁻¹ |
This is an interactive data table. Click on the headers to sort.
Molecular Modeling and Conformational Analysis
The presence of rotatable bonds in this compound, particularly the bond connecting the phenyl and oxazole (B20620) rings, necessitates a thorough conformational analysis. Molecular modeling techniques are employed to identify the most stable conformations and to understand the energetic barriers between them.
Theoretical Studies on Reaction Mechanisms and Transition States
Computational chemistry provides a powerful lens through which to study the reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the transition states and intermediates, thereby gaining a deeper understanding of the reaction's kinetics and thermodynamics. acs.orgacs.org
For instance, theoretical studies could explore the electrophilic and nucleophilic substitution reactions of the oxazole ring. numberanalytics.compharmaguideline.com Calculations can determine the activation energies for different reaction pathways, helping to predict the most likely products. The electron-withdrawing nature of the nitrophenyl group is expected to influence the reactivity of the oxazole ring. nih.gov
Analysis of Reactivity Descriptors and Electrophilicity Indices
Global and local reactivity descriptors derived from DFT calculations offer quantitative measures of a molecule's reactivity. mdpi.com For this compound, these descriptors can predict its behavior in chemical reactions.
Key reactivity descriptors include:
Chemical Potential (μ): Related to the molecule's tendency to lose or gain electrons.
Hardness (η) and Softness (S): Measures of the molecule's resistance to changes in its electron distribution.
Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons.
These indices can be used to compare the reactivity of this compound with other related compounds and to understand the influence of the nitro group on its electrophilic character.
In-silico Methods for Investigating Molecular Interactions and Energetics
In-silico methods, such as molecular docking, are used to investigate how this compound might interact with biological macromolecules like proteins. nih.govresearchgate.net These studies are particularly relevant in the context of drug discovery, where understanding the binding affinity and mode of interaction is crucial.
Molecular docking simulations can predict the preferred binding orientation of the molecule within the active site of a target protein. The results of these simulations are often expressed as a docking score, which provides an estimate of the binding affinity. These in-silico approaches can guide the design of new derivatives with improved biological activity. nih.gov
Applications in Organic Synthesis and Future Research Directions
Utilization of 4-(2-Nitrophenyl)oxazol-2-amine as a Precursor in Organic Transformations
The 2-nitrophenyl moiety of this compound is a key functional group that can be readily transformed into a variety of other functionalities, significantly expanding its utility in organic synthesis. A primary and highly valuable transformation is the reduction of the nitro group to an amine, which opens up a gateway to a diverse range of fused heterocyclic systems.
The reduction of aromatic nitro compounds is a well-established and efficient process in organic chemistry, often carried out on an industrial scale. wikipedia.org A variety of reagents can be employed for this purpose, including:
Catalytic Hydrogenation: This method often utilizes catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum(IV) oxide. wikipedia.org
Metal-Acid Systems: A common and effective method involves the use of metals like iron, tin, or zinc in an acidic medium. wikipedia.org
Transfer Hydrogenation: This technique uses a hydrogen donor, such as hydrazine (B178648) or ammonium (B1175870) formate, in the presence of a catalyst.
The resulting product, 4-(2-aminophenyl)oxazol-2-amine, is an ortho-diamino aromatic compound, a valuable precursor for the synthesis of various fused heterocycles. This intermediate can undergo condensation reactions with a range of electrophiles to construct new ring systems. For example, reaction with carboxylic acids or their derivatives leads to the formation of benzimidazoles, while condensation with 1,2-dicarbonyl compounds yields quinoxalines. mdpi.comencyclopedia.pub
The 2-aminooxazole core itself is also reactive. The primary amine group can participate in reactions such as acylation and alkylation, allowing for further functionalization. wikipedia.org This dual reactivity of both the reduced nitro group and the inherent amino group of the oxazole (B20620) ring makes this compound a highly valuable and versatile precursor in the synthesis of complex molecules.
Development of Novel Heterocyclic Systems via Derivatization
The derivatization of this compound, particularly after the reduction of the nitro group, provides a powerful strategy for the construction of novel and complex heterocyclic frameworks. The resulting ortho-phenylenediamine derivative is a key building block for creating fused five- and six-membered rings.
Synthesis of Fused Heterocycles:
Benzimidazoles: The reaction of the in situ generated 4-(2-aminophenyl)oxazol-2-amine with various aldehydes or carboxylic acids can lead to the formation of 2-substituted benzimidazoles. mdpi.commdpi.com These reactions can often be promoted by catalysts such as supported gold nanoparticles or Lewis acids under mild conditions. mdpi.com The general reaction involves the condensation of the diamine with the carbonyl compound, followed by cyclization and dehydration.
Quinoxalines: Condensation of the diamine precursor with 1,2-dicarbonyl compounds, such as benzil, affords quinoxaline (B1680401) derivatives. encyclopedia.pubslideshare.net This reaction is a cornerstone in the synthesis of this class of heterocycles and can be carried out under various conditions, including room temperature with suitable catalysts. nih.gov
The following table summarizes potential derivatization pathways for this compound:
| Starting Material | Reagent | Product Class |
| 4-(2-Aminophenyl)oxazol-2-amine | Aldehydes/Carboxylic Acids | Benzimidazoles |
| 4-(2-Aminophenyl)oxazol-2-amine | 1,2-Dicarbonyl Compounds | Quinoxalines |
| 4-(2-Aminophenyl)oxazol-2-amine | Terminal Alkynes | Substituted Quinoxalines |
| 2-Aminooxazole Moiety | Acylating/Alkylating Agents | N-functionalized derivatives |
These examples highlight the potential of this compound to serve as a scaffold for generating a library of diverse heterocyclic compounds with potential applications in medicinal chemistry and materials science.
Strategies for Scaling Up Synthesis of Oxazole Derivatives
The transition from laboratory-scale synthesis to large-scale production of oxazole derivatives, including those derived from this compound, presents several challenges. These can include reaction efficiency, product purification, and the use of hazardous reagents. Modern synthetic methodologies are being developed to address these issues and facilitate more sustainable and scalable processes.
Key strategies for scaling up the synthesis of heterocyclic compounds include:
Process Optimization: This involves a thorough investigation of reaction parameters such as temperature, pressure, catalyst loading, and solvent choice to maximize yield and minimize by-product formation.
Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing for scale-up. uc.pt It allows for better control over reaction conditions, improved heat and mass transfer, and enhanced safety, particularly for exothermic or hazardous reactions. uc.ptsci-hub.se The modular nature of flow systems also allows for the integration of in-line purification steps. uc.pt
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields for many organic transformations, including the synthesis of oxazoles. ijpsonline.comnih.govacs.orgacs.org This technique can be particularly advantageous for overcoming activation energy barriers and accelerating slow reactions. researchgate.net
Use of Greener Solvents and Catalysts: Replacing hazardous solvents and stoichiometric reagents with more environmentally benign alternatives is a crucial aspect of sustainable scale-up. ijpsonline.com This includes the use of water, ionic liquids, or deep eutectic solvents as reaction media, and the development of recyclable heterogeneous catalysts. mdpi.com
A study on the gram-scale synthesis of 5-phenyl oxazoles using microwave irradiation demonstrated the potential for this technology in larger-scale production. nih.gov Similarly, the application of flow chemistry has been shown to be effective for the scalable synthesis of various heterocyclic compounds, including indoles. mdpi.com These approaches could be adapted for the efficient and scalable production of this compound and its derivatives.
Emerging Methodologies in Heterocyclic Chemistry Relevant to Oxazole Synthesis
The field of heterocyclic chemistry is continuously evolving, with new methodologies emerging that offer greater efficiency, selectivity, and sustainability. These advancements are highly relevant to the synthesis of oxazoles and their derivatives.
Key emerging methodologies include:
Photoredox Catalysis: This technique utilizes visible light to initiate single-electron transfer processes, enabling a wide range of organic transformations under mild conditions. It has been applied to the construction of saturated nitrogen heterocycles and could potentially be adapted for oxazole synthesis. nih.gov
Electrochemical Synthesis: Electrochemical methods provide a powerful tool for driving redox reactions without the need for chemical oxidants or reductants. An electrochemical deoxygenative reaction has been developed for the direct synthesis of oxazoles from carboxylic acids. acs.org
Continuous Flow Synthesis: As mentioned previously, flow chemistry is a transformative technology for modern organic synthesis. uc.ptsci-hub.se Its ability to handle hazardous reagents and intermediates safely, coupled with precise control over reaction parameters, makes it ideal for the synthesis of complex heterocyclic systems. uc.pt
Microwave-Assisted Organic Synthesis (MAOS): MAOS has become a well-established technique for accelerating a wide variety of organic reactions. ijpsonline.comacs.orgresearchgate.net It is particularly useful for the rapid synthesis of heterocyclic libraries for drug discovery and can significantly reduce reaction times compared to conventional heating methods. ijpsonline.comresearchgate.net
The following table compares conventional and emerging synthetic methods for heterocyclic compounds:
| Feature | Conventional Methods | Emerging Methods (Flow, Microwave) |
| Reaction Time | Hours to days | Minutes to hours |
| Scalability | Often challenging | More readily scalable |
| Safety | Can be hazardous with exothermic reactions | Improved safety and handling of hazardous materials |
| Efficiency | Variable yields | Often higher yields and cleaner reactions |
| Sustainability | Often relies on harsh reagents and solvents | Potential for greener solvents and energy efficiency |
These emerging methodologies offer promising avenues for the development of more efficient and sustainable routes to this compound and its derivatives, facilitating their broader application in research and industry.
Future Research Opportunities and Challenges in Oxazole Chemistry
The oxazole scaffold continues to be a fertile ground for research, driven by its presence in numerous biologically active compounds and its utility as a synthetic intermediate. slideshare.netijpsonline.commdpi.combenthamscience.com Future research in this area is likely to focus on several key opportunities and challenges.
Future Research Opportunities:
Development of Novel Synthetic Methods: There is an ongoing need for the development of more efficient, atom-economical, and environmentally benign methods for the synthesis of oxazoles. ijpsonline.com This includes the exploration of new catalytic systems, the use of renewable starting materials, and the application of enabling technologies like flow chemistry and photoredox catalysis.
Exploration of New Biological Activities: While oxazole derivatives are known for a wide range of biological activities, there is still vast potential for the discovery of new therapeutic applications. benthamscience.com The synthesis of diverse libraries of oxazole derivatives, such as those accessible from this compound, will be crucial for screening against new biological targets.
Application in Materials Science: The unique electronic and photophysical properties of some oxazole-containing compounds make them attractive candidates for applications in materials science, such as organic light-emitting diodes (OLEDs) and fluorescent probes.
Challenges:
Regio- and Stereoselectivity: The synthesis of highly substituted oxazoles with precise control over regiochemistry and stereochemistry can be challenging. Developing new methods to address this challenge is a key area of research.
Scalability and Sustainability: As discussed, scaling up the synthesis of oxazole derivatives in a cost-effective and environmentally friendly manner remains a significant hurdle. ijpsonline.com Overcoming this challenge will require further innovation in process chemistry and engineering.
Understanding Structure-Activity Relationships (SAR): A deeper understanding of the relationship between the structure of oxazole derivatives and their biological activity is essential for the rational design of new and more potent therapeutic agents. benthamscience.com This requires a multidisciplinary approach combining synthetic chemistry, computational modeling, and biological evaluation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
